molecular formula C22H33N3O4S B2453673 2-(3-((2-(tert-butylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894004-97-8

2-(3-((2-(tert-butylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No. B2453673
CAS RN: 894004-97-8
M. Wt: 435.58
InChI Key: POHOQHFOAIAZIZ-UHFFFAOYSA-N
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Description

2-(3-((2-(tert-butylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C22H33N3O4S and its molecular weight is 435.58. The purity is usually 95%.
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Scientific Research Applications

Novel Polycyclic Sulfonyl Indolines Synthesis

Research by Lu, Luo, Peng, Jiang, Lei, and Yin (2019) discusses the synthesis of novel polycyclic sulfonyl indolines, which are structurally novel compounds. This process involves FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions, forming one C-C bond and two C-S bonds in a single step (Lin Lu et al., 2019).

Vicinal Sulfonamination of Alkynes

Chen, Meng, Han, and Han (2016) developed a novel and efficient vicinal sulfonamination of alkynes protocol. This process uses sulfinic acids as the sulfonating reagent and TBHP as the sulfonyl radical initiator, enabling the synthesis of potentially bioactive 3-sulfonylindoles (Fei Chen et al., 2016).

KI/H2O2 Mediated 2-Sulfonylation in Water

Zhang, Wang, Chen, Liu, Liu, and Dai (2018) established a rapid and efficient KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole. The process synthesizes 2-sulfonylation products using readily available sulfur sources and hydrogen peroxide as both oxidant and solvent (Jun Zhang et al., 2018).

Oxo-Sulfonylation of 2H-Indazoles

Ghosh, Mondal, and Hajra (2020) introduced a new and efficient oxo-sulfonylation protocol for N-sulfonylated indazolones. This process employs sulfinic acid as a sulfonylating agent and tert-butyl hydroperoxide under ambient air, producing diverse 1-sulfonylindazol-3(2H)-one derivatives (Payel Ghosh et al., 2020).

Synthesis of 3-Sulfonylindoles

Zhu, Li, Han, Chen, Li, and Liang (2017) developed a copper-catalyzed oxidative cyclization procedure for 2-sulfonated 9H-pyrrolo[1,2-a]indol-9-ones. This novel protocol tolerates a broad range of functional groups, offering an efficient route to synthesize fluorazones (Xin-Yu Zhu et al., 2017).

Synthesis of Amino Acid Sulfonamides

Riabchenko, Shablykina, Shilin, Chumachenko, and Khilya (2020) investigated the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. This process led to various amino acid sulfonamide derivatives (Anastasiia Riabchenko et al., 2020).

NaI-Catalyzed Cascade Radical Addition/Cyclization/Isomerization

properties

IUPAC Name

2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4S/c1-15(2)25(16(3)4)21(27)13-24-12-19(17-10-8-9-11-18(17)24)30(28,29)14-20(26)23-22(5,6)7/h8-12,15-16H,13-14H2,1-7H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHOQHFOAIAZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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